molecular formula C16H21N3O3 B7172891 N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide

N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide

Cat. No.: B7172891
M. Wt: 303.36 g/mol
InChI Key: PEGPXDWUQKKNOY-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

IUPAC Name

N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-18(9-11-4-3-7-22-10-11)15(20)12-5-6-14-13(8-12)17-16(21)19(14)2/h5-6,8,11H,3-4,7,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGPXDWUQKKNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(C)CC3CCCOC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be introduced via alkylation using an appropriate oxirane derivative.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxan-3-ylmethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Oxidized benzimidazole derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, block receptor sites, or interfere with DNA/RNA synthesis, leading to its biological effects. The exact pathways involved depend on the specific application and target organism or cell type.

Comparison with Similar Compounds

  • N-methyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide
  • N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide
  • N,1-dimethyl-N-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide

Comparison:

  • Structural Differences: The position of the oxan-ylmethyl group can vary, leading to differences in chemical reactivity and biological activity.
  • Biological Activity: Each compound may exhibit unique biological activities depending on the specific structural modifications.
  • Uniqueness: N,1-dimethyl-N-(oxan-3-ylmethyl)-2-oxo-3H-benzimidazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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